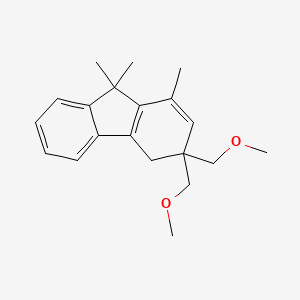
3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a fluorene derivative with methoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene can undergo various types of chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxymethyl groups, yielding a simpler fluorene derivative.
Substitution: The methoxymethyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene involves its interaction with molecular targets and pathways within a system. The methoxymethyl groups can participate in various chemical reactions, altering the compound’s properties and interactions. These interactions can affect biological pathways, leading to specific effects depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(methoxymethyl)-2,6-dimethylheptane
- 3,3-Bis(methoxymethyl)-2,5-dimethylhexane
Uniqueness
3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene is unique due to its specific structure, which includes a fluorene core with methoxymethyl and trimethyl groups. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
921628-51-5 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3,3-bis(methoxymethyl)-1,9,9-trimethyl-4H-fluorene |
InChI |
InChI=1S/C20H26O2/c1-14-10-20(12-21-4,13-22-5)11-16-15-8-6-7-9-17(15)19(2,3)18(14)16/h6-10H,11-13H2,1-5H3 |
InChI Key |
FEWYPNCSHKBQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC2=C1C(C3=CC=CC=C23)(C)C)(COC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















